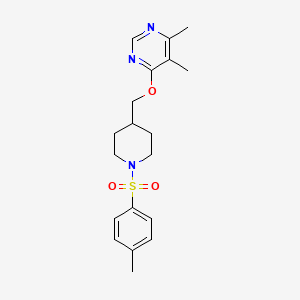

4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine

Description

Properties

IUPAC Name |

4,5-dimethyl-6-[[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S/c1-14-4-6-18(7-5-14)26(23,24)22-10-8-17(9-11-22)12-25-19-15(2)16(3)20-13-21-19/h4-7,13,17H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQAOULYCIDFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.

Introduction of the Tosylpiperidine Moiety: The tosylpiperidine group can be introduced via nucleophilic substitution reactions. Tosyl chloride is reacted with piperidine to form the tosylpiperidine intermediate.

Attachment of the Tosylpiperidine to the Pyrimidine Core: The final step involves the reaction of the tosylpiperidine intermediate with the pyrimidine core under suitable conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles such as amines or thiols can replace the tosyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity : Research has indicated that derivatives of pyrimidine compounds exhibit antitumor properties. For instance, the incorporation of piperidine derivatives into the pyrimidine framework has shown potential in inhibiting cancer cell proliferation. A study demonstrated that similar compounds could effectively target specific cancer pathways, leading to reduced tumor growth in preclinical models .

Antiviral Properties : Pyrimidine derivatives have been explored for their antiviral activities. The structural modifications provided by the tosylpiperidine group may enhance the bioactivity of the parent compound against viral infections. Preliminary investigations suggest that such compounds could interfere with viral replication mechanisms .

Organic Synthesis Applications

Synthetic Intermediates : 4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine serves as a valuable intermediate in organic synthesis. Its functional groups allow for further chemical modifications, enabling the synthesis of more complex molecules. This property is particularly useful in the development of pharmaceuticals and agrochemicals .

Catalytic Applications : The compound's ability to act as a catalyst in various chemical reactions has been documented. For example, it can facilitate reactions such as hydroamination and cyclization processes, which are crucial in synthesizing nitrogen-containing heterocycles .

Material Science Applications

Polymeric Materials : The incorporation of pyrimidine derivatives into polymeric matrices has been investigated for improving material properties such as thermal stability and mechanical strength. Studies suggest that these compounds can enhance the performance of polymers used in electronic and structural applications .

Case Studies

- Antitumor Efficacy : A case study involving a derivative of this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The study found that treatment with the compound led to apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .

- Synthesis of Novel Antivirals : Researchers synthesized a series of pyrimidine derivatives, including 4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine, and tested their antiviral activity against influenza viruses. Results showed promising antiviral effects, warranting further investigation into their mechanisms of action .

- Development of Advanced Materials : In material science research, this compound was integrated into a polymer matrix to create a new class of thermally stable materials. The resulting materials exhibited enhanced properties suitable for high-performance applications in electronics .

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tosylpiperidine moiety can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The pyrimidine core can interact with nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Piperazinyl vs. Tosylpiperidinyl Methoxy Substituents

A closely related compound, 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride (), replaces the tosylpiperidinyl methoxy group with a piperazinyl substituent. Key differences include:

- In contrast, the piperazinyl group (a secondary amine) is electron-donating.

- Bulkiness : The tosylpiperidinyl methoxy group is sterically demanding, which may hinder binding to certain enzymes or receptors compared to the smaller piperazinyl group.

- Solubility : The dihydrochloride salt of the piperazinyl analogue likely exhibits higher aqueous solubility due to ionic character, whereas the tosyl group may enhance lipid solubility .

Role of Methoxy Groups

SAR studies on pyrido[2,3-d]pyrimidine derivatives () highlight the critical role of methoxy groups in maintaining biological activity. For example:

- Compound 4a (with a methoxy group at R4) showed an IC₅₀ of 6.9 µM against SW620 cells, while 4b (lacking the methoxy group) lost activity entirely.

- This suggests that the methoxy group in the target compound’s substituent may similarly contribute to activity, though its effects could be modulated by the adjacent tosylpiperidinyl group .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound | Molecular Formula | Substituent | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine | C₂₀H₂₆N₄O₃S | Tosylpiperidinyl methoxy | 402.51 g/mol | Likely lipophilic; sulfonyl group may enhance stability |

| 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride | C₁₀H₁₈Cl₂N₄ | Piperazinyl | 265.18 g/mol | High aqueous solubility (dihydrochloride salt) |

| Pyrido[2,3-d]pyrimidine derivative 4a | Not provided | Methoxy at R4, benzyl at R2/R3 | - | IC₅₀ = 6.9 µM (SW620 cells) |

| Pyrido[2,3-d]pyrimidine derivative 4c | Not provided | Methoxy at R4, phenylethanone at R2/R3 | - | IC₅₀ > 40 µM (SW620 cells) |

Biological Activity

4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with a tosylpiperidine moiety. Its molecular formula is C15H20N2O2S, with a molecular weight of approximately 296.40 g/mol. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that 4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study reported that treatment with this compound led to a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .

Neuroprotective Effects

The neuroprotective properties of 4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine have also been investigated. Animal models indicate that the compound can mitigate oxidative stress and inflammation in neurodegenerative conditions. It appears to enhance cognitive function in models of Alzheimer's disease by reducing amyloid-beta plaque formation and tau phosphorylation .

The biological activities of this compound are attributed to its ability to interact with various biological targets. Notably, it acts as an inhibitor of specific enzymes involved in metabolic processes and has been shown to modulate signaling pathways related to cell survival and apoptosis.

Case Studies

Q & A

Q. What are the recommended synthetic routes for 4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine, and what key intermediates should be prioritized?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1: Preparation of the pyrimidine core (4,5-dimethyl-6-hydroxypyrimidine) via condensation reactions using thiourea and ketones under basic conditions (e.g., sodium methoxide) .

- Step 2: Functionalization of the 6-hydroxy group with a (1-tosylpiperidin-4-yl)methyl moiety. This requires activating the hydroxyl group (e.g., using Mitsunobu conditions or alkylation with a tosyl-protected piperidinylmethyl bromide). Tosyl protection ensures stability during coupling .

- Key Intermediates: Prioritize the isolation of the 6-hydroxypyrimidine intermediate and the tosylpiperidinylmethyl bromide. Purity verification via HPLC or NMR is critical to avoid side reactions .

Q. How can the crystalline structure of this compound be determined, and what insights can X-ray diffraction provide about its conformation?

Methodological Answer:

- Crystallization: Grow single crystals using slow evaporation in solvents like methanol or ethyl acetate. Ensure minimal impurities to avoid lattice defects .

- X-ray Diffraction: Analyze the crystal packing, dihedral angles, and hydrogen-bonding networks. For example, pyrimidine derivatives often exhibit puckered conformations in the heterocyclic ring, which can influence molecular interactions. The tosyl group’s orientation relative to the pyrimidine ring may reveal steric effects .

- Puckering Analysis: Use Cremer-Pople parameters to quantify ring distortion, which correlates with biological activity (e.g., binding to enzyme active sites) .

Q. What analytical techniques are most effective for characterizing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity Analysis: Use reversed-phase HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) to confirm structural integrity. For example, ¹H NMR can resolve methyl group splitting patterns (~δ 2.5 ppm) and tosyl aromatic protons (~δ 7.8 ppm) .

- Stability Testing: Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor hydrolytic stability of the tosyl group via LC-MS. Store the compound in inert atmospheres (argon) at -20°C to prevent oxidation .

Advanced Research Questions

Q. How does the tosylpiperidinylmethoxy substituent influence the compound’s bioavailability and interaction with biological targets?

Methodological Answer:

- Bioavailability: Assess logP (octanol-water partition coefficient) experimentally or via computational tools (e.g., SwissADME). The tosyl group increases hydrophobicity, potentially enhancing membrane permeability but reducing aqueous solubility .

- Target Interaction: Perform molecular docking studies with enzymes like methionine aminopeptidase-1. The piperidine moiety may engage in hydrogen bonding, while the tosyl group could occupy hydrophobic pockets. Compare IC₅₀ values of analogs with/without the substituent to establish structure-activity relationships (SAR) .

Q. What strategies can resolve contradictions in biological activity data across different assay systems for this compound?

Methodological Answer:

- Assay Validation: Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition). For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Data Normalization: Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., Z’-factor analysis) to quantify assay robustness. Replicate studies in orthogonal systems (e.g., SPR for binding affinity vs. cellular assays) .

- Metabolite Screening: Check for compound degradation in cell culture media (e.g., via LC-MS) to rule out false negatives .

Q. What computational methods are suitable for modeling the compound’s binding affinity to enzymes like methionine aminopeptidase-1?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Glide to predict binding poses. Focus on the pyrimidine ring’s interaction with catalytic metal ions (e.g., Co²⁺ in methionine aminopeptidase) .

- MD Simulations: Run 100-ns trajectories (AMBER/CHARMM force fields) to assess conformational stability. Analyze RMSD and binding free energy (MM-PBSA) to rank derivatives .

- QSAR Modeling: Develop quantitative models using descriptors like polar surface area and H-bond donors. Validate with experimental IC₅₀ data from enzyme inhibition assays .

Q. How can reaction conditions be optimized to improve the yield of the final coupling step in synthesis?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the hydroxypyrimidine oxygen. Avoid protic solvents to prevent tosyl group hydrolysis .

- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Temperature Control: Maintain 0–5°C during coupling to minimize side reactions. Post-reaction, purify via flash chromatography (gradient: 20% → 50% ethyl acetate in hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.